molecular formula C8H4BrClF3NO B8562940 Acetamide, N-(2-bromo-4-chlorophenyl)-2,2,2-trifluoro-

Acetamide, N-(2-bromo-4-chlorophenyl)-2,2,2-trifluoro-

Cat. No. B8562940
M. Wt: 302.47 g/mol
InChI Key: KXBRRMZIHAXPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635771B2

Procedure details

N-(2-Bromo4-chlorophenyl)-2,2,2-trifluoroacetamide(step 1, 1.0 eq) was mixed with 3-butyn-1-ol(2.0 eq), dichlorobis(triphenylphosphine)palladium(lI) (2.5% eq), triethylamine(3.0 eq), Cul(5% eq) in DMF(0.2M) in a sealed vessel under N2 and heated to 120° C. for 4 hours. The reaction mixture was then diluted with ethyl acetate, washed with brine and dried over Na2SO4. Furthermore, evaporate the solvent and the residue was purified by flash column chromatography with 2% MeOH/CH2Cl2 to give the described 2-(5-Chloro-1H-indol-2-yl)ethanol in 67% yield. m/z(M−H)194.09
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9]C(=O)C(F)(F)F.[CH2:16]([OH:20])[CH2:17][C:18]#[CH:19].C(N(CC)CC)C>CN(C=O)C.C(OCC)(=O)C>[Cl:8][C:6]1[CH:5]=[C:4]2[C:3](=[CH:2][CH:7]=1)[NH:9][C:18]([CH2:17][CH2:16][OH:20])=[CH:19]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)NC(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)O
Name
dichlorobis(triphenylphosphine)palladium(lI)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Furthermore, evaporate the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography with 2% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.